molecular formula C8H7ClN4 B1599241 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine CAS No. 54463-89-7

5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine

Cat. No. B1599241
CAS RN: 54463-89-7
M. Wt: 194.62 g/mol
InChI Key: LVSNWMVOAUEVKU-UHFFFAOYSA-N
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Description

The compound “5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine” belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered aromatic ring with three nitrogen atoms. The presence of a chlorophenyl group indicates that it has a chlorine atom substituted onto a phenyl ring .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo N-alkylation and N-acylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, triazoles are stable compounds. They are resistant to oxidation and reduction, but can be protonated at the nitrogen .

Scientific Research Applications

Antimicrobial Activities

5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine has been explored for its antimicrobial properties. Research has demonstrated the synthesis of various 1,2,4-triazole derivatives, including compounds structurally related to 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine, which showed good to moderate activities against various microorganisms (Bektaş et al., 2007). Another study synthesized novel thiadiazoles and thiadiazines containing a 1,2,4-triazolo nucleus, which exhibited significant inhibition on bacterial and fungal growth (Purohit et al., 2011).

Anticancer Properties

Some derivatives of 1,2,4-triazole have been studied for their potential anticancer effects. A study synthesized novel 1,2,4-triazol-3-one derivatives and evaluated them for in vitro anticancer activity, finding promising results against various human tumor cell lines (Kattimani et al., 2013).

Antihypertensive Activity

Research into 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines, a category closely related to the chemical , has shown potential antihypertensive properties. A specific compound within this group was studied for its ability to lower blood pressure in spontaneously hypertensive rats (Meyer et al., 1989).

Structural and Crystallographic Studies

There have been various structural and crystallographic studies on derivatives of 1,2,4-triazole. For instance, the crystal structure of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole was determined using X-ray diffraction techniques, providing insights into the molecular structure and intermolecular interactions (Șahin et al., 2011).

Lipase and α-Glucosidase Inhibition

Compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, structurally similar to 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine, have been synthesized and tested for their lipase and α-glucosidase inhibition capabilities. Some of these compounds exhibited notable anti-lipase and anti-α-glucosidase activities, suggesting potential applications in metabolic disorders (Bekircan et al., 2015).

Antioxidant and Antiradical Activities

The antioxidant and antiradical properties of some new 1,2,4-triazole derivatives, including 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazoles, have been studied. These compounds were screened and showed promising antioxidant and antiradical activities, indicating potential therapeutic applications (Bekircan et al., 2008).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety measures .

Future Directions

Triazoles and their derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may explore new synthesis methods, potential applications, and more detailed studies of their properties .

properties

IUPAC Name

5-(2-chlorophenyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSNWMVOAUEVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NN2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407958
Record name 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine

CAS RN

54463-89-7
Record name 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Lin, G Lin, Q Zhou, RAD Bathgate, GQ Gong… - Bioorganic …, 2021 - Elsevier
Relaxin family peptide receptors (RXFPs) are the potential therapeutic targets for neurological, cardiovascular, and metabolic indications. Among them, RXFP3 and RXFP4 (formerly …
Number of citations: 8 www.sciencedirect.com

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